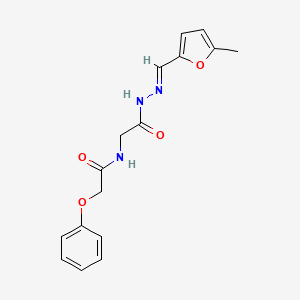![molecular formula C16H18N6 B3003965 N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198024-17-6](/img/structure/B3003965.png)
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, is a novel molecule that appears to be structurally related to a class of compounds that have been synthesized and characterized in recent studies. These compounds have been found to possess a range of biological activities, including antibacterial properties, and are of interest in pharmaceutical research due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine was synthesized and characterized using techniques such as elemental analysis, 1H NMR, 13C NMR, and single crystal X-ray diffraction . Similarly, the synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine was reported using the same methods . These procedures could potentially be adapted to synthesize the compound of interest, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single crystal X-ray diffraction, revealing details such as crystal system, space group, cell constants, and hydrogen bonding patterns . These compounds crystallize in the triclinic system and feature intramolecular hydrogen bonds that contribute to their stability. The molecular geometry of these compounds has also been optimized using density functional theory (DFT) calculations, which could be applied to the compound of interest to predict its molecular structure and stability .
Chemical Reactions Analysis
While specific chemical reactions involving the compound of interest have not been reported, the related compounds have been studied for their antibacterial activity against various strains of bacteria, indicating that they can interact with biological systems . The presence of triazole and pyrimidin-2-amine moieties in these compounds suggests that they could undergo reactions typical of these functional groups, such as nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. Thermo dynamical properties at different temperatures have been calculated, and relationships between these properties and temperature have been established . Additionally, Mulliken population analyses, HOMO-LUMO energy levels, and molecular electrostatic potential have been studied to understand the electronic structure and chemical reactivity of these compounds . These analyses could be indicative of the properties of the compound of interest, given the structural similarities.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine derivatives have shown potential in antiproliferative activity. Research indicates that derivatives of this compound inhibit the proliferation of endothelial and tumor cells. These derivatives were obtained by replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety (Ilić et al., 2011).
N-Amination and Oxidation Studies
Studies on N-amination and oxidation of fused imidazoles and triazoles have been conducted, which include derivatives related to the N-benzyl-N-methyl compound. These studies provide insights into the chemical transformations and potential applications of these compounds in various fields, including medicinal chemistry (Glover & Rowbottom, 1976).
Synthesis and Stability Analysis
Research on the synthesis of novel triazolo-pyrimidine derivatives, including N-benzyl-N-methyl compounds, has been conducted. This involves oxidative cyclization and Dimroth rearrangement processes. These studies provide valuable information on the stability and synthetic pathways of such compounds (Salgado et al., 2011).
Structural Analysis and Theoretical Calculations
In-depth structural analysis and density functional theory calculations have been performed on pyridazine analogs of N-benzyl-N-methyl compounds. These studies aid in understanding the molecular structure, interactions, and potential applications of these compounds in pharmaceutical chemistry (Sallam et al., 2021).
Anticonvulsant Activity
Some derivatives of N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine have been synthesized and tested for anticonvulsant activity. This indicates potential applications of these compounds in the treatment of seizures and related neurological conditions (Kelley et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-20(9-13-5-3-2-4-6-13)14-10-21(11-14)16-8-7-15-18-17-12-22(15)19-16/h2-8,12,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCACXKOFCKOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)



![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B3003904.png)
